molecular formula C11H17N3O B2700687 N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide CAS No. 2094508-05-9

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide

Cat. No.: B2700687
CAS No.: 2094508-05-9
M. Wt: 207.277
InChI Key: ZPYHIEWCKMKSNG-UHFFFAOYSA-N
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Description

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide is a compound that features a piperidine ring, a cyanomethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide typically involves the reaction of piperidine derivatives with cyanomethylating agents and acrylamide. One common method is the Mannich reaction, where piperidine is reacted with formaldehyde and a cyanomethylating agent to form the intermediate, which is then reacted with acrylamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-11(15)13-9-10-3-6-14(7-4-10)8-5-12/h2,10H,1,3-4,6-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYHIEWCKMKSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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